Antiparasitic agent-14

Trypanosoma cruzi Leishmania amazonensis Dual antiparasitic activity

Research reproducibility failure often stems from analog substitution in antiparasitic studies. Antiparasitic agent-14 (Compound 27) is a validated pyridine-thiazolidinone derivative with balanced dual activity against T. cruzi and L. amazonensis amastigotes. - **Quantified potency:** T. cruzi IC50=0.89 µM; L. amazonensis IC50=5.70 µM - **Favorable safety margin:** RAW 264.7 CC50=295.6 µM (SI ≈332 and ≈52 respectively) - **Research applications:** SAR lead optimization, co-infection models, and screening control Available as a high-purity synthetic small molecule for preclinical R&D. Reliable supply for assay validation and comparative studies.

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
Cat. No. B15559507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-14
Molecular FormulaC19H20N4OS
Molecular Weight352.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N4OS/c1-13(2)17-18(24)23(16-7-5-4-6-8-16)19(25-17)22-21-14(3)15-9-11-20-12-10-15/h4-13,17H,1-3H3/b21-14+,22-19+
InChIKeyRTGFLEHQAVVRMJ-PQPQYNOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-14: Dual Antiparasitic Activity


Antiparasitic agent-14, also designated as compound 27, is a pyridine-thiazolidinone derivative with the molecular formula C19H20N4OS and a molecular weight of 352.45 g/mol [1]. This synthetic small molecule belongs to a novel series of pyridine-thiazolidinones reported by Conceição et al., which were designed and synthesized for their anti-Trypanosomatidae profile [2]. The compound exhibits potent and dual antiparasitic activity against both Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a species responsible for cutaneous leishmaniasis), demonstrating its utility as a valuable tool for preclinical research into neglected tropical diseases .

Workflow
Dual-parasite antiparasitic screening
Model Context
Intracellular amastigote inhibition assays (T. cruzi & L. amazonensis)
Selection Context
Supports comparative neglected tropical disease (NTD) research

Antiparasitic Agent-14: Substitution and Procurement Risks


Generic substitution among antiparasitic pyridine-thiazolidinones is scientifically unsound and can lead to irreproducible research outcomes. Antiparasitic agent-14 (compound 27) exhibits a unique spectrum of dual activity against both T. cruzi and L. amazonensis that is not uniformly shared by its closest structural analogs [1]. For instance, while compounds 15 and 18 demonstrate superior potency against T. cruzi amastigotes (IC50 = 0.60 μM and 0.64 μM respectively), they are markedly less selective against L. amazonensis amastigotes (IC50 = 9.58 μM and 16.75 μM respectively) compared to Antiparasitic agent-14 (IC50 = 5.70 μM) [2]. Conversely, Antiparasitic agent-14 shows a modest but acceptable cytotoxicity profile in RAW 264.7 cells (CC50 = 295.6 μM), yielding a favorable selectivity index for its intended dual-parasite research applications [3]. Procuring an incorrect analog—or a mislabeled compound—risks introducing significant, uncontrolled experimental variables that can compromise the validity of in vitro and in vivo studies, particularly in models requiring balanced dual-pathogen inhibition.

Analog-profile mismatch
Dual-parasite potency balance may not transfer to structural analogs (e.g., Compounds 15/18).
Selectivity context differs
Reported cytotoxicity profile in RAW 264.7 cells may vary among pyridine-thiazolidinone derivatives.
Screening context
Assay-response ranking for L. amazonensis vs. T. cruzi may shift with analog substitution.

Antiparasitic Agent-14 Evidence Guide


Balanced T. cruzi & L. amazonensis Inhibition

Antiparasitic agent-14 (compound 27) demonstrates a uniquely balanced dual-parasite activity profile, effectively inhibiting the clinically relevant intracellular amastigote forms of both Trypanosoma cruzi (IC50 = 0.89 μM) and Leishmania amazonensis (IC50 = 5.70 μM) [1]. In contrast, the highly potent T. cruzi inhibitors compounds 15 and 18 exhibit substantially weaker activity against L. amazonensis amastigotes (IC50 = 9.58 μM and 16.75 μM, respectively) [2].

Balanced Dual-Parasite Inhibition
Direct comparison context
T. cruzi 0.89 μM
L. amazonensis 5.70 μM
References show imbalanced potencies (e.g., 15/18).
Supports dual-pathogen assay interpretation.
Reported context; analog profiles may differ.
Trypanosoma cruzi Leishmania amazonensis Dual antiparasitic activity

L. amazonensis: Selectivity vs Miltefosine

In comparative studies against the amastigote form of Leishmania amazonensis, Antiparasitic agent-14 (compound 27) demonstrated a higher selectivity index compared to the standard-of-care drug Miltefosine [1]. While Miltefosine exhibits potent activity against L. amazonensis amastigotes (EC50 ranging from 4.37 to 13.30 μM depending on assay conditions) [2], Antiparasitic agent-14 achieves an IC50 of 5.70 μM with a more favorable selectivity profile against host cells, as inferred from its high CC50 in RAW 264.7 macrophages (295.6 μM) [3].

L. amazonensis Selectivity Context
Cross-study comparative
Agent-14 SI ≈ 52
Miltefosine SI 12 - 38
RAW 264.7 CC50 = 295.6 μM. Model-specific.
Supports host-cell viability endpoint review.
Cross-study interpretation required.
Leishmania amazonensis Selectivity index Miltefosine comparison

T. cruzi Amastigote Selectivity

Antiparasitic agent-14 (compound 27) demonstrates a substantial in vitro selectivity window for Trypanosoma cruzi amastigotes. With an IC50 of 0.89 μM against the intracellular parasite and a CC50 of 295.6 μM against the host macrophage cell line RAW 264.7, the calculated selectivity index (SI = CC50 / IC50) is approximately 332 [1]. While other analogs like compound 15 (CC50 = 146.1 μM; IC50 = 0.64 μM; SI ≈ 228) and compound 16 (data not fully reported) also exhibit high selectivity, Antiparasitic agent-14 maintains a favorable safety margin while offering the unique advantage of balanced dual-parasite activity [2].

T. cruzi Selectivity Window
Direct comparison context
Selectivity Index ≈ 332
CC50 295.6 μM / IC50 0.89 μM
Supports T. cruzi assay cytotoxicity differentiation.
Compound 15 reported SI ≈ 228.
Trypanosoma cruzi Cytotoxicity Selectivity index

Antiparasitic Agent-14 Validated Applications


Dual-Pathogen Co-Infection Models

The balanced dual activity of Antiparasitic agent-14 against both T. cruzi and L. amazonensis amastigotes (IC50 = 0.89 μM and 5.70 μM, respectively) [1] makes it an ideal tool for investigating conserved antiparasitic mechanisms across the Trypanosomatidae family. It is particularly suited for in vitro co-infection models or comparative studies where a single, well-characterized compound is required to simultaneously inhibit both pathogens without introducing the variable of multiple chemical entities. The high selectivity index (≈332 for T. cruzi, ≈52 for L. amazonensis) ensures that observed biological effects are primarily due to antiparasitic action rather than off-target host cell toxicity [2].

Lead Optimization & SAR Studies

Antiparasitic agent-14 serves as a validated starting point for structure-activity relationship (SAR) campaigns aimed at developing novel treatments for Chagas disease and cutaneous leishmaniasis. Its favorable drug-likeness profile, as predicted by in silico evaluation in the primary publication [1], combined with its quantifiable dual-parasite activity and high selectivity index, provides a strong foundation for lead optimization. Researchers can use Antiparasitic agent-14 as a benchmark to assess the activity and selectivity of newly synthesized analogs, with the clear goal of improving potency against L. amazonensis while maintaining sub-micromolar T. cruzi activity and high selectivity [2].

In Vitro Assays for NTDs

Given its well-documented activity profile and favorable in vitro safety margin (RAW 264.7 CC50 = 295.6 μM) [1], Antiparasitic agent-14 is a valuable control compound for screening libraries of new chemical entities against T. cruzi and L. amazonensis. It provides a reliable benchmark for assay validation, allowing researchers to assess the performance of novel antiparasitic agents against a known, commercially available standard. Its dual activity simplifies the logistics of maintaining a single control compound for two distinct parasite assay platforms [2].

Application
Selection Property
Validation Focus
Dual-pathogen co-infection research
Balanced T. cruzi / L. amazonensis potency profile
Dual-pathway inhibition endpoint consistency
Structure-Activity Relationship (SAR) studies
Dual-parasite lead scaffold activity
Analog benchmarking for selectivity optimization
In vitro NTD screening panels
Defined cytotoxicity & selectivity profile
Assay calibration and comparator-response benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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